molecular formula C17H23N3O3S B2518942 4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide CAS No. 1448137-38-9

4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Katalognummer: B2518942
CAS-Nummer: 1448137-38-9
Molekulargewicht: 349.45
InChI-Schlüssel: DKZBOPYCYCQPAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy (-OCH₃) and methyl (-CH₃) substituent on the aromatic ring. The sulfonamide group (-SO₂NH-) is linked via a methylene bridge to a 1-methyl-4,5,6,7-tetrahydro-1H-indazole moiety.

Eigenschaften

IUPAC Name

4-methoxy-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-10-13(23-3)8-9-17(12)24(21,22)18-11-15-14-6-4-5-7-16(14)20(2)19-15/h8-10,18H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZBOPYCYCQPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde to form the indazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-methoxy-2-methylbenzenesulfonic acid

  • Reduction: : 4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide amine

  • Substitution: : Various substituted sulfonamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the design of new sulfonamide-based drugs.

  • Industry: : It can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The molecular pathways involved would vary based on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison of Selected Analogues

Compound Name (CAS) R Group on Benzene Molecular Formula Molecular Weight Key Features
Target Compound 4-methoxy-2-methyl C₁₉H₂₄N₃O₃S* ~382.5 (calc.) Moderate lipophilicity; methoxy group may enhance metabolic stability.
2-Ethoxy derivative (1448053-18-6) 2-ethoxy C₁₈H₂₄N₃O₃S 386.5 Increased steric bulk may reduce membrane permeability vs. methoxy.
3-(Trifluoromethyl) derivative (1448057-35-9) 3-(trifluoromethyl) C₁₇H₂₀F₃N₃O₂S 403.4 Electron-withdrawing CF₃ group enhances electronegativity and stability.
N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (1448127-88-5) 4-(trifluoromethoxy) C₂₀H₂₄F₃N₃O₃S 443.5 Bulky cyclopentyl and trifluoromethoxy groups may improve target affinity.

*Calculated based on structural analysis.

Key Observations:

The trifluoromethyl group (in 1448057-35-9) increases electronegativity and metabolic resistance due to fluorine’s inductive effect .

Steric and Electronic Modifications :

  • The cyclopentyl substituent in 1448127-88-5 introduces significant steric hindrance, which may enhance selectivity for hydrophobic binding pockets in biological targets .
  • Ethoxy (1448053-18-6) and trifluoromethoxy (1448127-88-5) groups alter electron density on the benzene ring, impacting π-π stacking interactions with receptors .

Tetrahydroindazole Core :

  • The partially saturated indazole moiety in all analogues contributes to conformational stability and resistance to oxidative degradation, a feature critical for drug development .

Research Findings and Methodological Considerations

While direct pharmacological data for the target compound are absent in the provided evidence, structural insights and comparisons with analogues suggest the following:

  • Synthetic Accessibility : The benzenesulfonamide scaffold is synthetically tractable, with modifications achievable via nucleophilic substitution or coupling reactions .
  • Crystallographic Analysis : Tools like SHELX and WinGX are widely used for resolving crystal structures of similar sulfonamides, aiding in the understanding of molecular conformations and intermolecular interactions .

Biologische Aktivität

The compound 4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H20N2O3SC_{16}H_{20}N_2O_3S. Its structure features a methoxy group, a methyl group, and a tetrahydro-indazole moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole-containing compounds. For instance, derivatives similar to the target compound have shown promising results as inhibitors of various kinases involved in cancer progression. Notably:

  • PLK4 Inhibition : Compounds with similar structures exhibited single-digit nanomolar inhibition against PLK4, a kinase implicated in tumor growth. For example, one derivative demonstrated effective inhibition of HCT116 colon cancer cells with an IC50 value of 0.64 μM .

The biological activity of 4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide may involve:

  • Kinase Inhibition : The sulfonamide moiety is known for its ability to interact with various kinases. The compound may inhibit pathways critical for cell proliferation and survival in cancer cells.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

  • In vitro Studies : A study on indazole derivatives reported that certain compounds inhibited cell proliferation in multiple myeloma cell lines with IC50 values ranging from nanomolar to micromolar levels .
  • In vivo Studies : Animal models have been used to assess the antitumor effects of related compounds. One study indicated that specific indazole derivatives could significantly reduce tumor size in xenograft models .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget KinaseIC50 (nM)Reference
AntitumorCFI-400945PLK48.3
AntiproliferativeCompound 82aPim Kinases0.4
General Kinase InhibitionVarious IndazolesMultipleVaries

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.